molecular formula C12H23ClN2O2 B2828401 Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride CAS No. 2445790-52-1

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride

Cat. No.: B2828401
CAS No.: 2445790-52-1
M. Wt: 262.78
InChI Key: HSHUJLGEJXHYNK-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate hydrochloride is a bicyclic amine derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₂H₂₃ClN₂O₂, with a molecular weight of 262.78 g/mol . The compound features a bicyclo[3.3.1]nonane core with two nitrogen atoms at positions 2 and 7, a tert-butoxycarbonyl (Boc) protecting group, and a hydrochloride counterion to enhance solubility. It is commercially available in high purity (≥99%) and is utilized in drug discovery for its rigid scaffold and ability to modulate receptor interactions .

Properties

IUPAC Name

tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUJLGEJXHYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo[3.3.1]nonane precursor with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazabicyclo[3.3.1]nonane derivatives.

Scientific Research Applications

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The hydrochloride group enhances its solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Bicyclo[3.3.1]nonane Derivatives with Heteroatom Substitution

  • Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Key Difference: Incorporates an oxygen atom (9-oxa) in the bicyclic framework, altering electronic properties and hydrogen-bonding capacity. Synthesis: Similar Boc-protection strategies but requires additional steps to introduce the oxygen heteroatom .
  • Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Key Difference: Positional isomerism (nitrogen at 3 and 7 vs. 2 and 7). Impact: Subtle differences in conformational flexibility and receptor-binding profiles. Pharmacological studies suggest comparable sigma receptor affinity but distinct selectivity patterns .

Spirocyclic Analogs

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Key Difference: Spiro[3.5]nonane core replaces the bicyclo framework, introducing a fused ring system with a single bridging atom. Impact: Reduced conformational rigidity compared to bicyclo derivatives, which correlates with lower sigma receptor affinity (27% yield in ligand synthesis vs. 75% for bicyclo analogs) . Applications: Used in exploratory medicinal chemistry for its unique spatial arrangement, though less favored in high-affinity receptor targeting .
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride

    • Key Difference : Smaller spiro[3.3]heptane core with nitrogen atoms at positions 2 and 4.
    • Impact : Compact structure enhances metabolic stability but limits steric bulk for target engagement. Broad supplier availability (12 suppliers) highlights industrial relevance .

Bicyclo Derivatives with Varied Ring Sizes

  • Tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate Key Difference: Bicyclo[3.2.2]nonane framework with altered ring strain and nitrogen positioning.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Feature
Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate hydrochloride Bicyclo[3.3.1]nonane C₁₂H₂₃ClN₂O₂ 262.78 High rigidity, sigma receptor ligand
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Bicyclo[3.3.1]nonane C₁₂H₂₂ClN₂O₃ 277.77 Oxygen heteroatom enhances polarity
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Spiro[3.5]nonane C₁₃H₂₃ClN₂O₂ 278.79 Flexible spiro scaffold

Q & A

Q. What are the key synthetic methodologies for synthesizing tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate hydrochloride?

The synthesis typically involves cyclization reactions between tert-butyl esters and diamines under controlled conditions. Common steps include:

  • Cyclization : Use of dichloromethane as a solvent and triethylamine as a catalyst to facilitate bicyclic ring formation .
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
  • Scalability : Industrial-scale synthesis employs batch reactors with optimized temperature and pH conditions .

Key Data :

ParameterValueSource
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight262.77 g/mol
CAS Number1523617-92-6

Q. How should researchers characterize this compound to confirm purity and structure?

Standard techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify bicyclic structure and tert-butyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • X-ray Crystallography : To resolve stereochemical ambiguities in the diazabicyclo core .

Q. What storage conditions ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions (solvent, catalyst, temperature). For example:

  • Transition State Analysis : Identifies energy barriers in cyclization steps .
  • Machine Learning : Correlates experimental data (yield, purity) with reaction parameters to refine synthetic routes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar diazabicyclo compounds?

  • Assay Standardization : Control variables like cell line selection, purity (>95% by HPLC), and stereochemical configuration .
  • Comparative Studies : Evaluate analogs (e.g., tert-butyl 3,6-diazabicyclo[3.2.2]nonane derivatives) to isolate structure-activity relationships .

Example Data Discrepancy :

CompoundReported ActivitySource
Target compoundUnreported
Analog (3,6-diazabicyclo[3.2.2])Dopamine modulation
Analog (7-trifluoromethyl)Enzyme inhibition

Q. What reaction mechanisms dominate in functionalizing the diazabicyclo core?

  • Nucleophilic Substitution : Tert-butyl group removal under acidic conditions (HCl/dioxane) generates reactive amines for further derivatization .
  • Oxidation/Reduction : Selective oxidation of bridgehead amines or reduction of ester groups to alcohols .

Q. How does the hydrochloride salt form influence bioavailability in pharmacological studies?

The hydrochloride salt enhances aqueous solubility, improving absorption in in vitro assays. Comparative studies with freebase forms show 2–3× higher solubility in PBS buffer (pH 7.4) .

Methodological Recommendations

Designing Experiments to Study Neurotransmitter Interactions

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) to quantify affinity for neurotransmitter receptors .
  • In Vivo Models : Rodent behavioral assays (e.g., forced swim test) to evaluate antidepressant/anxiolytic potential .

Validating Synthetic Intermediates

  • In-line Analytics : Employ FTIR and LC-MS to monitor reaction progress in real time .
  • Chiral HPLC : Resolve enantiomers if stereochemistry impacts biological activity .

Addressing Industrial-Academic Reproducibility Gaps

  • Scale-down Protocols : Mimic industrial batch reactor conditions (e.g., controlled heating/cooling rates) in lab-scale syntheses .
  • Purity Thresholds : Define acceptance criteria (e.g., ≥98% purity by NMR) for cross-study comparisons .

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